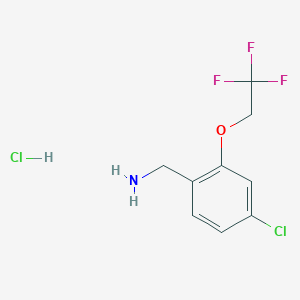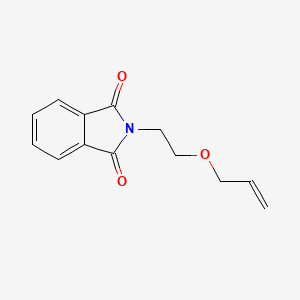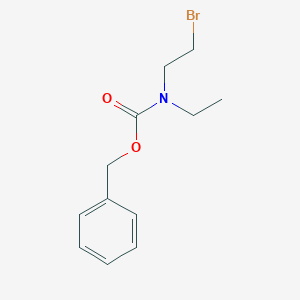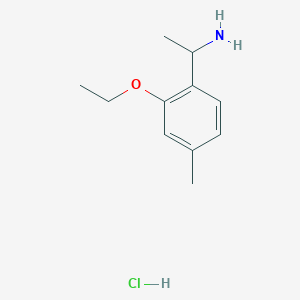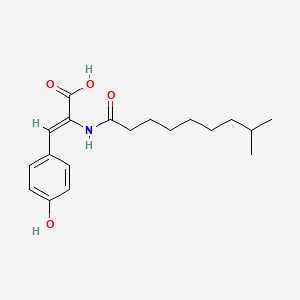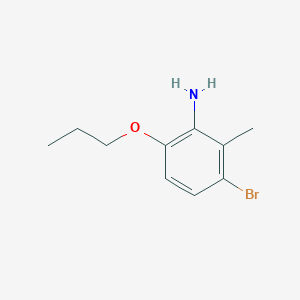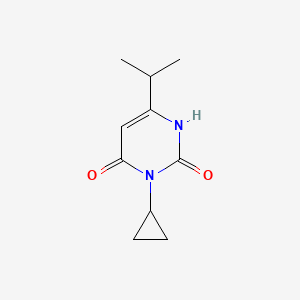
3-Cyclopropyl-6-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
3-Cyclopropyl-6-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (3CP6PTPD) is a cyclopropyl derivative of 1,2,3,4-tetrahydropyrimidine-2,4-dione, a heterocyclic compound with an aromatic ring. It has been used as a research tool in laboratories and is of interest due to its potential applications in areas such as drug design and development, biochemistry and pharmaceuticals.
Scientific Research Applications
Antimicrobial Activity
Research on closely related compounds has demonstrated significant antimicrobial properties. For instance, a novel didepsipeptide, 6-(propan-2-yl)-3-methyl-morpholine-2,5-dione, exhibited antimicrobial activity against various bacterial strains, including Escherichia coli (Yancheva et al., 2012).
Potential as Xanthine Oxidase Inhibitors and Anti-inflammatory Agents
Cyclodidepsipeptides like 3-(2-methylpropyl)-6-(propan-2-yl)-4-methyl-morpholine-2,5-dione have shown inhibitory activity against xanthine oxidase (XO) and suppressed the activation of the nuclear factor of κB (NF-κB), suggesting potential use in treating conditions like gout and other inflammatory diseases (Šmelcerović et al., 2013).
In Vitro Cytotoxic Evaluation
Derivatives of dihydropyrimidine-2,4-(1H,3H)-dione have been synthesized and evaluated for cytotoxic effects against cancer cell lines, suggesting potential applications in cancer research (Udayakumar et al., 2017).
Electrocatalytic Synthesis Applications
Electrocatalytic methods have been developed to synthesize spirobarbituric dihydrofurans using derivatives of pyrimidine-2,4-(1H,3H)-dione, indicating potential for advanced synthetic applications (Elinson et al., 2021).
Induction of Endogenous Interferon
Some derivatives of pyrimidine-2,4-(1H,3H)-dione have shown effectiveness as inducers of endogenous interferon, which could have implications in immunological research and therapy (Krutikov et al., 2022).
Heterocyclic Derivative Synthesis
Palladium-catalyzed oxidative cyclization-alkoxycarbonylation has been used to synthesize various heterocyclic derivatives, including those related to pyrimidine-2,4-(1H,3H)-diones, showing the compound's relevance in organic synthesis and medicinal chemistry (Bacchi et al., 2005).
Mechanism of Action
The compound “3-Cyclopropyl-6-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a type of cycloalkane, which are cyclic hydrocarbons . Cycloalkanes only contain carbon-hydrogen bonds and carbon-carbon single bonds, but in cycloalkanes, the carbon atoms are joined in a ring .
Cycloalkanes are also saturated, meaning that all of the carbon atoms that make up the ring are single bonded to other atoms (no double or triple bonds) . Many organic compounds found in nature or created in a laboratory contain rings of carbon atoms with distinguishing chemical properties .
Understanding cycloalkanes and their properties are crucial in that many of the biological processes that occur in most living things have cycloalkane-like structures .
properties
IUPAC Name |
3-cyclopropyl-6-propan-2-yl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-6(2)8-5-9(13)12(7-3-4-7)10(14)11-8/h5-7H,3-4H2,1-2H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVYDPBUZNDOAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N(C(=O)N1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-6-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



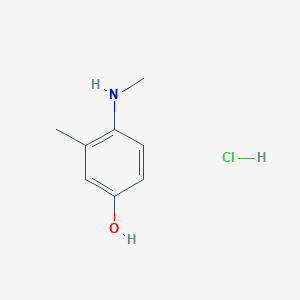
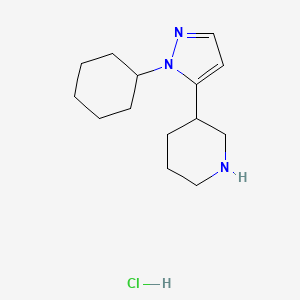

![4-[(1H-pyrazol-1-yl)methyl]oxan-4-ol](/img/structure/B1484209.png)

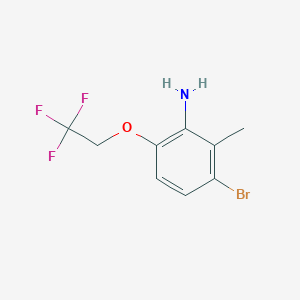
![Methyl 2-[4-(1-methoxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B1484214.png)
![5-Vinyl-5-azaspiro[2.4]heptan-4-one](/img/structure/B1484215.png)
